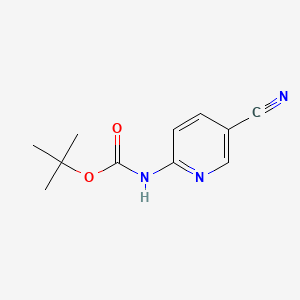

2-(Boc-amino)-5-cyanopyridine

Beschreibung

The Strategic Importance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. numberanalytics.comnumberanalytics.com Their unique electronic properties and versatility in a wide range of chemical reactions make them crucial components in the synthesis of numerous valuable compounds. numberanalytics.com The presence of the nitrogen atom in the pyridine ring imparts a dipole moment and influences its reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions, albeit under different conditions. numberanalytics.comnih.gov

Pyridine scaffolds are ubiquitous in various sectors, most notably in the pharmaceutical and agrochemical industries. numberanalytics.comglobalresearchonline.net A vast number of drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds, incorporate the pyridine ring in their molecular architecture. numberanalytics.com Similarly, many insecticides, herbicides, and fungicides are based on pyridine derivatives. numberanalytics.com Beyond these applications, pyridine-based compounds are also integral to the development of functional materials such as conducting polymers and luminescent materials. numberanalytics.com The ability to easily functionalize the pyridine ring allows for the fine-tuning of a molecule's biological activity and physical properties, highlighting the strategic importance of pyridine derivatives in modern chemical research and development. nih.gov

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Chemistry

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. jk-sci.com It converts a nucleophilic and basic amine into a less reactive carbamate (B1207046), thereby shielding it from a variety of reaction conditions. genscript.comchemistrysteps.com

The introduction of the Boc group, known as Boc protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. genscript.comtotal-synthesis.com The resulting N-Boc protected amine is stable to many nucleophiles and basic conditions. total-synthesis.com

A key advantage of the Boc group is the mild acidic conditions required for its removal, a process called deprotection. genscript.com Treatment with acids such as trifluoroacetic acid (TFA) readily cleaves the Boc group, regenerating the free amine. jk-sci.comwikipedia.org This acid lability makes the Boc group "orthogonal" to other protecting groups that are removed under different conditions (e.g., base-labile or hydrogenation-labile groups), allowing for selective deprotection in complex syntheses. total-synthesis.com This control over the reactivity of amines is fundamental in peptide synthesis and the creation of pharmaceutical compounds. genscript.com

Defining the Scope and Significance of 2-(Boc-amino)-5-cyanopyridine as a Synthetic Intermediate

This compound is a bifunctional molecule that combines the features of a protected aminopyridine with a cyano group, making it a highly valuable intermediate in organic synthesis. The Boc-protected amino group at the 2-position provides a stable yet readily deprotectable handle for further synthetic transformations. The cyano group at the 5-position is a versatile functional group that can be converted into a variety of other functionalities, such as an amine, a carboxylic acid, or a tetrazole.

The strategic placement of these two groups on the pyridine ring allows for a wide range of synthetic manipulations. For instance, the cyano group can participate in reactions while the amino group remains protected. Subsequently, the Boc group can be removed to reveal the amino group for further reactions. This controlled, stepwise functionalization is crucial for building complex molecular architectures.

The utility of this compound is particularly evident in medicinal chemistry, where it serves as a building block for the synthesis of kinase inhibitors and other biologically active molecules. The pyridine core, coupled with the ability to introduce diverse substituents via the amino and cyano functionalities, makes this compound a key starting material for creating libraries of potential drug candidates.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₃N₃O₂ | chemicalbook.com |

| Molecular Weight | 219.24 g/mol | chemicalbook.com |

| Appearance | Solid | |

| Melting Point | 170-175 °C or 314-319 °C | vwr.com |

| SMILES | CC(C)(C)OC(=O)Nc1ccc(cn1)C#N | |

| InChI Key | JDQQNZYKHZVLAM-UHFFFAOYSA-N |

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(5-cyanopyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQQNZYKHZVLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654793 | |

| Record name | tert-Butyl (5-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-44-9 | |

| Record name | tert-Butyl (5-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Boc Amino 5 Cyanopyridine

Precursor Synthesis: Advanced Approaches to 2-Amino-5-cyanopyridine (B188168)

The synthesis of the crucial intermediate, 2-amino-5-cyanopyridine, can be achieved through various modern organic chemistry techniques, primarily revolving around catalytic ring formation or the functionalization of a pre-existing pyridine (B92270) ring.

Modern synthetic chemistry favors one-pot, multi-component reactions (MCRs) for the construction of highly substituted pyridine rings due to their high efficiency and atom economy. bohrium.comresearchgate.net These reactions typically involve the condensation of aldehydes, ketones, a nitrile source (like malononitrile), and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to build the pyridine core in a single step. scielo.brresearchgate.net

Several catalytic systems have been developed to promote these transformations under milder and more sustainable conditions. For instance, nanostructured catalysts such as Na₂CaP₂O₇ have been shown to be effective, reusable catalysts for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions at 80°C. mdpi.com The proposed mechanism involves the catalyst activating the carbonyl group of an aldehyde, facilitating a Knoevenagel condensation with malononitrile, followed by a Michael addition and subsequent cyclization and aromatization. mdpi.com Similarly, copper nanoparticles on charcoal (Cu/C) have been employed as a heterogeneous, recyclable catalyst for the four-component coupling reaction to yield 2-amino-3-cyanopyridine derivatives. scielo.br

While many published methods focus on the 2-amino-3-cyanopyridine isomer, the underlying principles of these multi-component reactions are adaptable for producing various substituted pyridines, including the 5-cyano isomer, by selecting appropriate starting materials. researchgate.netunpatti.ac.id The use of trifluoroethanol (TFE) as a recyclable solvent has also been reported to efficiently promote these reactions. researchgate.net

Table 1: Catalytic Systems for Aminocyanopyridine Synthesis via MCRs

| Catalyst | Key Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Na₂CaP₂O₇ (nanostructured) | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | 80°C, Solvent-free | High yields (84-94%), Reusable catalyst, Environmentally friendly | mdpi.com |

| Cu/C (Copper nanoparticles on charcoal) | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Reflux | Good to excellent yields, Catalyst reusable up to 8 times | scielo.br |

| None (Solvent-promoted) | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | TFE (solvent), Reflux | High yields, Recyclable solvent | researchgate.net |

| L-proline | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | 60°C, Water | Good yields, Environmentally friendly solvent, Catalyst recyclability | researchgate.net |

An alternative to building the pyridine ring from acyclic precursors is to functionalize a pre-made pyridine ring using Nucleophilic Aromatic Substitution (SNAr). This strategy is particularly effective when a suitable leaving group is present at an activated position (typically positions 2 or 4) on the pyridine ring. thieme-connect.de

One documented route to 2-amino-5-cyanopyridine starts with 2-hydroxy-5-nitropyridine. acs.org The synthesis involves a three-step sequence:

Halogenation: The hydroxyl group is converted to a better leaving group, such as a bromide, using reagents like phosphorus pentabromide.

Cyanation: The bromide is then displaced by a cyanide group via nucleophilic substitution, often using sodium cyanide with a copper(I) cyanide catalyst, to yield 2-cyano-5-nitropyridine.

Reduction: The nitro group is reduced to an amine. This reduction can be challenging; while catalytic hydrogenation is an option, reduction using iron in the presence of an acid has proven to be a more reproducible method for this specific transformation on a larger scale. acs.org

Another novel SNAr approach involves the direct displacement of a cyano group from a cyanopyridine. Research has shown that the cyano group at the 2- or 4-position of a pyridine ring can act as a leaving group in reactions with strong nucleophiles like lithium amides, affording the corresponding aminopyridine in good yields. researchgate.net This method provides a more direct pathway for the amination of cyanopyridines. researchgate.net

Table 2: SNAr Strategies for 2-Amino-5-Cyanopyridine Synthesis

| Starting Material | Key Steps | Reagents | Product | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-nitropyridine | 1. Bromination 2. Cyanation 3. Nitro Reduction | 1. PBr₅ 2. NaCN, CuCN 3. Fe, Acid | 2-Amino-5-cyanopyridine | acs.org |

| 2,5-Dicyanopyridine (hypothetical) | 1. Selective Amination | Lithium amide | 2-Amino-5-cyanopyridine | researchgate.net |

Refined Catalytic Pathways for Pyridine Ring Formation

Selective Amine Protection via Boc Group Installation

Once the 2-amino-5-cyanopyridine precursor is obtained, the next stage is the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to mask the amine's nucleophilicity and basicity during subsequent reaction steps. numberanalytics.com

The most common method for installing a Boc group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride. numberanalytics.com

Standard conditions involve:

Reagent: Di-tert-butyl dicarbonate (Boc₂O).

Base: A non-nucleophilic base such as triethylamine (B128534) (NEt₃), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate. For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. numberanalytics.com

Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used. fishersci.co.uk

Temperature: The reaction is usually carried out at room temperature, although gentle heating may be required for less reactive substrates. fishersci.co.uk

The selection of the base and solvent can be crucial for optimizing the yield and preventing side reactions. For aminopyridines, where the amine is less nucleophilic due to the electron-withdrawing nature of the ring, conditions may require the use of a stronger base or a catalyst like DMAP. numberanalytics.com

A key consideration in the protection of aminopyridines is selectivity. These molecules possess two nitrogen atoms: the exocyclic primary amine and the endocyclic pyridine nitrogen. The goal is to achieve selective N-acylation at the more nucleophilic primary amino group.

Generally, the exocyclic amino group is significantly more nucleophilic and basic than the sp²-hybridized ring nitrogen, leading to high chemoselectivity for the desired product, 2-(Boc-amino)-5-cyanopyridine. organic-chemistry.org The reaction with Boc₂O proceeds preferentially on the primary amine. organic-chemistry.org

However, under certain conditions, particularly with highly reactive acylating agents or forcing conditions, side reactions can occur. These may include the formation of a di-Boc protected amine, where a second Boc group attaches to the already formed carbamate (B1207046) nitrogen, or acylation at the pyridine ring nitrogen. nih.gov Careful control of stoichiometry (using a slight excess of the amine or 1.0-1.2 equivalents of Boc₂O) and reaction conditions (temperature, choice of base) is essential to ensure mono-protection and high regioselectivity. fishersci.co.uk The use of milder bases like sodium bicarbonate can help minimize over-reaction.

Optimized Conditions for Tert-Butoxycarbonylation of 2-Amino-5-cyanopyridine

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthetic routes chosen for pharmaceutical intermediates. researchgate.net For the synthesis of this compound, several strategies align with these principles:

Atom Economy: The use of one-pot, multi-component reactions (MCRs) for the synthesis of the 2-amino-5-cyanopyridine precursor is a prime example of high atom economy, as most of the atoms from the reactants are incorporated into the final product, minimizing waste. bohrium.comscielo.br

Use of Catalysis: Employing recyclable heterogeneous catalysts, such as Cu/C or nanostructured metal oxides, reduces waste and allows for easier product purification compared to stoichiometric reagents. scielo.brmdpi.com

Benign Solvents: The development of synthetic protocols in environmentally friendly solvents like water or recyclable solvents like trifluoroethanol (TFE) reduces the reliance on volatile and hazardous organic solvents. researchgate.netresearchgate.net Solvent-free reaction conditions represent an even greener alternative. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption for various reactions, including pyridine formation and amine protection steps. nih.govacs.orgnih.gov

Utilization of Ionic Liquids and Solvent-Free Conditions

The application of ionic liquids (ILs) and solvent-free reaction conditions represents a significant advancement in the green synthesis of heterocyclic compounds like this compound. scielo.org.mxwiley-vch.de Ionic liquids are salts with low melting points, often below 100°C, and are considered "designer solvents" due to their tunable properties. wiley-vch.de Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive alternatives to volatile organic solvents. wiley-vch.de

Research has demonstrated the efficacy of using ionic liquids, sometimes supported on magnetic nanoparticles, as catalysts in solvent-free conditions for the synthesis of various nitrogen-containing heterocycles. ajgreenchem.com For instance, the synthesis of benzimidazole (B57391) derivatives has been successfully achieved using an ionic liquid supported on Fe3O4 nanoparticles as a magnetically separable and reusable catalyst. ajgreenchem.com This approach often leads to high product yields and simplified purification processes. ajgreenchem.com

Microwave-assisted organic synthesis (MAOS) can be synergistically combined with ionic liquids to further enhance reaction rates and yields. scielo.org.mx The ionic nature of ILs allows for efficient coupling with microwave energy, leading to rapid and uniform heating. scielo.org.mx This combination has been successfully employed in various reactions, including the synthesis of Schiff bases and cycloaddition reactions. scielo.org.mx

While direct synthesis of this compound using these specific methods is not extensively detailed in the provided search results, the principles can be extrapolated. A plausible synthetic route could involve the reaction of a suitable aminopyridine precursor with a Boc-anhydride in the presence of an ionic liquid as both the solvent and catalyst, potentially under microwave irradiation to accelerate the reaction. The solvent-free approach would involve mixing the reactants with a solid-supported ionic liquid catalyst and heating the mixture.

Table 1: Key Features of Ionic Liquid and Solvent-Free Synthesis

| Feature | Description | Potential Advantage for this compound Synthesis |

| Catalyst | Ionic Liquid (supported or unsupported) | Can be designed to be acidic or basic to catalyze the acylation reaction. Magnetic nanoparticle support allows for easy separation and reuse. ajgreenchem.com |

| Solvent | Ionic Liquid or Solvent-Free | Reduces or eliminates the use of volatile organic compounds (VOCs), aligning with green chemistry principles. scielo.org.mx |

| Energy Source | Conventional Heating or Microwave Irradiation | Microwave heating can significantly reduce reaction times and improve yields. scielo.org.mx |

| Reaction Conditions | Typically mild to moderate temperatures | Reduces energy consumption and potential for side reactions. |

| Product Isolation | Extraction or magnetic decantation (for supported ILs) | Simplifies purification and allows for catalyst recycling. ajgreenchem.com |

Enzyme-Catalyzed Synthetic Routes to Aminocyanopyridines

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to organic synthesis. nih.govunipd.it Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit remarkable chemo-, regio-, and enantioselectivity. unipd.itresearchgate.net For the synthesis of aminocyanopyridines, including the precursor to this compound, enzyme-catalyzed methods present a promising green alternative to traditional chemical synthesis.

One relevant approach is the Hantzsch-type reaction for the synthesis of aminocyanopyridines. Research has shown that an immobilized enzyme from Lawsonia inermis (henna) on cellulose (B213188) can catalyze a four-component reaction to produce aminocyanopyridines in water. researchgate.net This method leverages the advantages of enzymatic catalysis, such as high efficiency and mild reaction conditions, while immobilization of the enzyme on a support like cellulose addresses issues of stability and reusability. researchgate.net

Another class of enzymes, hydrolases (particularly lipases), are widely used in organic synthesis for their ability to perform reactions in organic media. unipd.it For instance, immobilized Candida antarctica lipase (B570770) B (iCaLB) has been effectively used in the solvent-less synthesis of polyesters. whiterose.ac.uk While this is a different reaction type, it highlights the versatility of lipases. In the context of this compound synthesis, a lipase could potentially catalyze the acylation of 2-amino-5-cyanopyridine with di-tert-butyl dicarbonate (Boc anhydride). This would be an enantioselective acylation if a chiral center were present, but in this case, it would simply facilitate the formation of the Boc-protected amine.

The development of novel biocatalytic cascades and the engineering of enzymes for new-to-nature reactions are expanding the scope of enzymatic synthesis. nih.gov These advancements could lead to more direct and efficient enzymatic routes for the production of functionalized pyridines.

Table 2: Examples of Enzyme-Catalyzed Reactions Relevant to Aminocyanopyridine Synthesis

| Enzyme System | Reaction Type | Substrates | Product Type | Key Findings & Potential Relevance |

| Immobilized Lawsonia inermis enzyme on cellulose | Four-component Hantzsch-type reaction | Aldehyde, malononitrile, ethyl acetoacetate, ammonium acetate | Dihydropyridines (precursors to aminocyanopyridines) | Demonstrates the feasibility of using immobilized enzymes for the synthesis of the pyridine core in an aqueous medium. researchgate.net |

| Immobilized Candida antarctica lipase B (iCaLB) | Polycondensation | Dimethyl malonate, aliphatic diols | Polyesters | Shows the efficacy of iCaLB in solvent-less acylation reactions, a key step in the synthesis of this compound. whiterose.ac.uk |

Iii. Reaction Mechanisms and Synthetic Transformations Involving 2 Boc Amino 5 Cyanopyridine

Reactivity Profiling of the Pyridine (B92270) Ring and Cyano Moiety

The pyridine ring is an electron-deficient aromatic system, a characteristic that is further modulated by its substituents. In 2-(Boc-amino)-5-cyanopyridine, the Boc-amino group partially mitigates the ring's electron deficiency through resonance donation, while the cyano group enhances it through inductive and resonance withdrawal. This electronic push-pull system dictates the regioselectivity and feasibility of various transformations.

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character. However, this reactivity is substantially influenced by the substituents on the ring. The electron-withdrawing nature of the cyano group deactivates the pyridine nitrogen, making it less nucleophilic compared to unsubstituted pyridine. Conversely, the electron-donating Boc-amino group increases the electron density on the ring, including the nitrogen atom, thereby enhancing its nucleophilicity to some extent.

The net effect is a moderated nucleophilicity. The pyridine nitrogen can still undergo reactions with strong electrophiles, such as alkyl halides, to form pyridinium (B92312) salts. This quaternization reaction, however, may require more forcing conditions compared to more electron-rich pyridines. The formation of N-oxides by reaction with oxidizing agents like m-CPBA is also a potential transformation, which can be a strategic step to alter the reactivity of the pyridine ring for subsequent functionalization.

The cyano group (–C≡N) is a powerful electron-withdrawing group and a versatile functional handle. The carbon atom of the nitrile is electrophilic due to the polarization of the C≡N triple bond, making it susceptible to attack by nucleophiles.

Key transformations involving the cyano group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (6-aminopyridine-3-carboxylic acid, after Boc deprotection) or an amide (6-amino-nicotinamide derivative).

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to 5-(aminomethyl)-2-aminopyridine derivatives.

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.

Cycloaddition: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, for instance, with azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Nucleophilic Substitution | H₂O, H⁺ or OH⁻ | Carboxylic Acid / Amide |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine |

| Addition | R-MgBr, then H₃O⁺ | Ketone |

| [3+2] Cycloaddition | NaN₃ | Tetrazole |

Nucleophilic Reactivity at the Pyridine Nitrogen

Transformations Mediated by the Boc-Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine at the 2-position. It is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the free amine. This protection strategy allows for selective reactions at other sites of the molecule. The presence of the Boc group also influences the electronic properties and solubility of the compound.

While the Boc-protected amine itself is generally unreactive in cross-coupling, its deprotected form, 2-amino-5-cyanopyridine (B188168), is an excellent substrate for C-N bond formation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming aryl C-N bonds. organic-chemistry.orgjk-sci.com In this context, 2-amino-5-cyanopyridine can be coupled with various aryl or heteroaryl halides (or triflates) to synthesize more complex diarylamine structures.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields, particularly with challenging substrates like electron-rich or sterically hindered pyridines. jk-sci.com

| Component | Examples | Purpose |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Active catalyst precursor |

| Ligand | BINAP, XANTPHOS, DPPF | Stabilizes Pd complex, facilitates catalytic cycle |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine for coordination to Pd |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Conversely, this compound itself can be synthesized via a Buchwald-Hartwig-type reaction between 2-amino-5-cyanopyridine and di-tert-butyl dicarbonate (B1257347), or it can be prepared by coupling a suitable Boc-protected amine precursor with a pyridine derivative.

The Boc-amino group, and particularly the deprotected amine, can direct or participate in cycloaddition and condensation reactions. The free amino group of 2-amino-5-cyanopyridine can act as a nucleophile in condensation reactions with carbonyl compounds (aldehydes, ketones, esters) to form imines, enamines, or amides. These reactions are fundamental for building larger molecular scaffolds. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of fused heterocyclic systems like pyridopyrimidines. rsc.org

Pericyclic reactions, such as Diels-Alder [4+2] cycloadditions, are also relevant. msu.edu While the aromatic pyridine ring is generally a poor diene, its dihydropyridine (B1217469) derivatives can participate in such reactions. researchgate.net The 2-amino group can influence the electronic distribution to facilitate or direct these transformations, often requiring initial modification or activation of the pyridine ring. The cyano group can also act as a dienophile in certain cycloaddition reactions.

Cross-Coupling Reactions in C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

Advanced Functionalization and Derivatization Strategies

Beyond fundamental transformations, this compound is a substrate for advanced functionalization strategies aimed at creating molecular diversity for applications in fields like medicinal chemistry. One powerful approach is the direct C-H functionalization of the pyridine ring.

For example, a sequence involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) offers a versatile route for late-stage derivatization. acs.orgacs.org The pyridine ring can be regioselectively fluorinated, and the resulting fluoropyridine becomes highly activated for SNAr reactions. The high electronegativity of fluorine makes it an excellent leaving group in such substitutions. acs.org This allows for the introduction of a wide array of nucleophiles (alkoxides, amines, thiols) at specific positions on the pyridine ring, a transformation that would be difficult to achieve through classical methods. The Boc-amino group's stability is advantageous during these steps, preventing unwanted side reactions.

Another advanced strategy involves the conversion of the cyano group into more complex heterocyclic systems. As mentioned, reaction with sodium azide (B81097) yields a tetrazole ring. Further, multi-component reactions starting from the deprotected 2-amino-5-cyanopyridine can be employed to construct intricate fused ring systems in a single, efficient step. researchgate.net These strategies highlight the role of this compound as a key building block for generating libraries of structurally diverse compounds.

C-H Activation and Late-Stage Functionalization for Structural Diversity

The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Late-stage functionalization (LSF), the introduction of new functional groups into a complex molecule at a late step in the synthesis, is particularly valuable in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies. unina.itchemistryviews.org

The pyridine ring in this compound is a prime substrate for C-H activation strategies. The electronic nature of the ring, influenced by the electron-donating Boc-amino group and the electron-withdrawing cyano group, along with the directing capacity of the pyridine nitrogen, dictates the regioselectivity of these transformations.

A prominent strategy for the LSF of pyridines involves a tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) sequence. acs.org For a substrate like this compound, selective fluorination at the C-6 position, which is alpha to the ring nitrogen and activated by the electron-withdrawing nature of the heterocycle, could be achieved. This transformation often utilizes potent fluorinating agents like silver(II) fluoride (B91410) (AgF₂). scispace.com The resulting 2-(Boc-amino)-6-fluoro-5-cyanopyridine intermediate is highly activated towards SNAr, allowing the introduction of a diverse array of nucleophiles (e.g., O-, N-, S-, and C-based) under mild conditions. scispace.comacs.org This two-step process enables the rapid diversification of the pyridine core, which would otherwise require lengthy de novo syntheses of the substituted pyridine precursors. acs.org

Table 1: Hypothetical Late-Stage Functionalization of this compound via C-H Fluorination/SNAr

| Step | Reagent | Intermediate/Product | Transformation | Reference Concept |

|---|---|---|---|---|

| 1. C-H Fluorination | AgF₂ | 2-(Boc-amino)-6-fluoro-5-cyanopyridine | Site-selective fluorination at C-6 position | acs.org |

| 2. SNAr | R-OH / Base | 2-(Boc-amino)-6-alkoxy-5-cyanopyridine | Introduction of an alkoxy group | scispace.comacs.org |

| R₂NH | 2-(Boc-amino)-6-(dialkylamino)-5-cyanopyridine | Introduction of an amino group | ||

| KCN | 2-(Boc-amino)-5,6-dicyanopyridine | Introduction of a second cyano group |

Transition metal-catalyzed C-H activation offers another avenue for functionalization. Iridium-catalyzed borylation, for instance, is a sterically controlled reaction that can functionalize positions distal to the directing nitrogen atom. nih.gov For this compound, while the C-6 position is electronically activated, sterically controlled borylation might favor the C-3 or C-4 positions, depending on the catalyst and ligand system employed. nih.gov Similarly, palladium- and rhodium-catalyzed C-H arylations or olefinations could proceed, with the regiochemical outcome being a delicate interplay between the directing effect of the Boc-amino group and the inherent electronic biases of the pyridine ring. rsc.orgsnnu.edu.cn

Multi-component Reactions and Tandem Processes for Complex Molecule Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly build molecular complexity. nih.gov Tandem or cascade processes, involving two or more sequential reactions where the subsequent reaction occurs as a result of the functionality generated in the previous step, also represent a highly efficient synthetic strategy.

The 2-aminopyridine (B139424) moiety, accessible from this compound via deprotection, is a classic component in MCRs for the synthesis of fused heterocyclic systems. A well-documented example is the three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to generate highly substituted imidazo[1,2-a]pyridines. researchgate.net This reaction typically proceeds through the initial formation of an imine between the 2-aminopyridine and the aldehyde, followed by nucleophilic attack of the isocyanide and subsequent intramolecular cyclization. The presence of the C-5 cyano group on the pyridine ring would be retained in the final product, offering a handle for further synthetic modifications.

Table 2: Representative Imidazo[1,2-a]pyridine Synthesis (MCR)

| Component 1 | Component 2 | Component 3 | Product Scaffold | Reference Reaction |

|---|---|---|---|---|

| 2-Aminopyridine derivative | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Imidazo[1,2-a]pyridine | researchgate.net |

Furthermore, this compound is an ideal substrate for tandem processes that combine protection/deprotection with cyclization strategies. For example, an Ugi/deprotection/cyclization (UDC) sequence could be envisioned. beilstein-journals.org In such a process, the deprotected 2-amino-5-cyanopyridine could act as the amine component in an Ugi four-component reaction (U-4CR). mdpi.com The resulting Ugi adduct, containing both the pyridine nitrogen and the cyano group, could then undergo a programmed tandem cyclization, potentially leading to complex polycyclic nitrogen heterocycles. The cyano group is a versatile functionality that can participate in cyclizations by acting as an electrophile, often after activation.

Mechanistic Investigations of Catalytic Reactions Employing this compound

Beyond its role as a substrate, the structural motifs within this compound allow it and its derivatives to function as key components of catalytic systems, particularly as ligands for metal catalysts or as precursors to organocatalysts.

Metal-Catalyzed Processes and Ligand Effects

The pyridine nitrogen and the exocyclic amino group (after Boc deprotection) of 2-amino-5-cyanopyridine provide two potential coordination sites, making it a candidate for a bidentate ligand in transition metal catalysis. The design of ligands is crucial as they directly influence the catalyst's reactivity, selectivity, and stability by modulating the steric and electronic environment of the metal center. nih.gov

In a potential catalytic application, a derivative of 2-amino-5-cyanopyridine could serve as a ligand in palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions generally involves oxidative addition, transmetalation, and reductive elimination. nih.gov The electronic properties of the ligand are critical at each stage. The electron-withdrawing cyano group would decrease the electron density on the pyridine ring, making the nitrogen a weaker σ-donor. This can impact the stability of the catalytic intermediates and the rate of key steps like reductive elimination. nih.gov Conversely, the amino group is a σ-donor. This electronic push-pull character could be exploited to fine-tune the catalytic activity. For instance, in nickel catalysis, pyridine-type ligands are known to be effective, and the specific substituents play a major role in the reaction outcome. nih.gov

The positioning of pendant functional groups within a ligand can also lead to cooperative effects. For example, diphosphine ligands containing pendant amines positioned in the secondary coordination sphere can act as proton relays, significantly enhancing the catalytic activity for reactions like H₂ production and oxidation. osti.gov While not a phosphine, a chiral derivative of 2-amino-5-cyanopyridine could be designed where the amino group or a functionality attached to it could engage in hydrogen bonding or other non-covalent interactions with the substrate, thereby influencing stereoselectivity.

Organocatalytic Systems for Asymmetric Transformations

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. scienceopen.com Chiral aminopyridines and their derivatives are a well-established class of organocatalysts. Although this compound is achiral, it serves as an excellent starting point for the synthesis of chiral organocatalysts. The Boc-protected amino group can be deprotected and then derivatized with a chiral auxiliary, or the pyridine core itself can be elaborated to install stereogenic centers.

Many organocatalytic reactions proceed via the formation of key intermediates like enamines or iminium ions. beilstein-journals.org For example, a chiral secondary amine derived from 2-amino-5-cyanopyridine could react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation mode lowers the LUMO of the aldehyde, facilitating a stereocontrolled nucleophilic attack. The enantioselectivity arises from the specific conformation of the iminium ion, where one face is effectively shielded by the chiral scaffold of the catalyst. mdpi.com

Furthermore, bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously are highly effective. A catalyst derived from our title compound could be designed to have a Lewis basic pyridine nitrogen and a hydrogen-bond-donating group (e.g., a thiourea (B124793) or squaramide moiety attached via the amino group). uva.es In a Michael addition, for example, the hydrogen-bonding moiety could activate the electrophile (e.g., a nitroalkene) while the pyridine nitrogen deprotonates the nucleophile, all within a highly organized, chiral transition state, leading to high levels of enantioselectivity. scienceopen.comunl.pt The mechanistic understanding of these non-covalent interactions is key to designing more efficient and selective organocatalytic systems.

Iv. Applications of 2 Boc Amino 5 Cyanopyridine in Advanced Chemical Synthesis

Contributions to Pharmaceutical and Medicinal Chemistry

The pyridine (B92270) scaffold is a prevalent motif in numerous biologically active compounds and approved drugs. ijpsr.comresearchgate.net The distinct electronic properties conferred by the aromatic pyridine ring and the cyano substituent in 2-(Boc-amino)-5-cyanopyridine enhance its utility in medicinal chemistry, particularly for targeting the active sites of enzymes.

The 2-aminopyridine (B139424) framework, which can be readily accessed from this compound via deprotection, is a recognized bioactive scaffold. ijpsr.com This structural motif is integral to a wide array of pharmaceutical agents with diverse therapeutic applications, including antiviral, antibacterial, and fungicidal activities. ijpsr.com The versatility of the cyanopyridine core allows for its incorporation into various molecular designs, facilitating the discovery of new drug candidates. researchgate.net

| Feature | Description |

| Core Structure | Pyridine ring |

| Key Substituents | Boc-protected amine at position 2, Cyano group at position 5 |

| Reactivity | The Boc-protected amine can be deprotected to yield a primary amine, which can then be further functionalized. The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. |

| Significance | These features allow for the synthesis of a wide range of derivatives, making it a valuable scaffold for drug discovery. |

The cyanopyridine moiety is a key component in the synthesis of various therapeutic agents, including those with anti-inflammatory and anti-cancer properties. Research has demonstrated that derivatives of 2-aminopyridine, accessible from this compound, can be utilized to create compounds with potent biological activity. For instance, certain pyrimidine (B1678525) derivatives synthesized from precursors containing the aminocyanopyridine structure have exhibited significant anti-inflammatory effects, with some being more active than aspirin. nih.gov

In the realm of oncology, cyanopyridine-based compounds have shown promise as anti-cancer agents. mdpi.com They can serve as precursors to more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrrolopyrimidines, which have demonstrated cytotoxic activity against various cancer cell lines, including breast and liver cancer. ekb.eg The ability to generate a library of diverse structures from a common intermediate like this compound is a cornerstone of modern medicinal chemistry's approach to developing new cancer therapies. nih.govresearchgate.net

The synthesis of compounds aimed at treating neurological disorders often involves the use of specialized building blocks. Patent literature indicates that derivatives of aminopyridines are utilized in the creation of therapeutic agents for such conditions. google.comgoogle.tt The structural framework provided by this compound can be elaborated into more complex molecules designed to interact with targets within the central nervous system.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. They involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. This compound is an invaluable tool in this process. The Boc-protecting group can be easily removed, allowing for the introduction of a wide variety of substituents at the 2-amino position. nih.gov This, coupled with the reactivity of the cyano group, enables the generation of a library of analogues.

The insights gained from the SAR studies of these analogues help medicinal chemists to identify the key structural features required for optimal biological activity and to design more potent and selective drug candidates. For example, SAR studies on imidazopyridine derivatives, which can be conceptually linked to aminopyridine precursors, have been crucial in developing potent anticoccidial agents. researchgate.net

| SAR Study Aspect | Application of this compound |

| Lead Compound Modification | The Boc-protected amine allows for controlled deprotection and subsequent derivatization, enabling systematic structural modifications. |

| Exploration of Chemical Space | The versatile reactivity of both the amino and cyano groups facilitates the synthesis of a diverse library of compounds for screening. |

| Identification of Pharmacophore | By evaluating the biological activity of the synthesized analogues, researchers can identify the essential structural elements responsible for the desired therapeutic effect. |

| Optimization of Potency and Selectivity | Fine-tuning of the molecular structure based on SAR data can lead to the development of drug candidates with improved efficacy and reduced side effects. |

Precursor for Agents Targeting Neurological Disorders

Innovations in Agrochemical Development

The applications of this compound extend beyond the pharmaceutical industry into the realm of agrochemicals. The aminopyridine and cyanopyridine moieties are important structural components in various agrochemical products. chemicalbook.com

Aminopyridines and their derivatives are used as intermediates in the synthesis of a range of agrochemicals, including insecticides, fungicides, and herbicides. jubilantingrevia.com The reactivity of the functional groups in this compound allows for its incorporation into larger, more complex molecules with desired pesticidal or herbicidal properties. The development of new and effective agrochemicals is crucial for global food security, and versatile building blocks like this compound play a significant role in this ongoing research and development effort. jubilantingrevia.com

Design of Advanced Crop Protection Products

The cyanopyridine scaffold is a core component in a variety of biologically active molecules, including those developed for crop protection. Polysubstituted pyridines are recognized for their potential use as agrochemicals, such as herbicides and insecticides. scielo.br The compound this compound serves as a critical building block in the synthesis of next-generation pesticides. Its structure allows for the elaboration of more complex molecules designed to target specific biological pathways in pests.

The general synthetic strategy involves using the this compound core and modifying or coupling other molecules through its functional groups, primarily after the deprotection of the amine or through reactions involving the cyano group. Research into related cyanopyridine derivatives has demonstrated significant insecticidal activity. For instance, a series of piperidinium (B107235) and morpholinium cyanopyridinethiolates, synthesized from cyanopyridine precursors, were tested for their effectiveness against the Cowpea Aphid (Aphis craccivora). researchgate.net

Detailed research findings have shown that certain compounds derived from cyanopyridine structures exhibit toxicity against this common agricultural pest that can exceed that of established insecticides like acetamiprid. researchgate.net The data from these studies underscore the potential of the cyanopyridine framework in designing potent new insecticides. The table below presents the insecticidal activity of several cyanopyridine derivatives against nymphs of the Cowpea Aphid, illustrating the structure-activity relationship that guides the design of new crop protection agents. researchgate.net

Table 1: Insecticidal Activity of Selected Cyanopyridine Derivatives Against Aphis craccivora Nymphs

| Compound | Mortality Rate (%) after 24h | Mortality Rate (%) after 48h | Relative Toxicity (48h) vs. Acetamiprid |

|---|---|---|---|

| Acetamiprid (Reference) | 55.3 | 64.7 | 1.00 |

| Compound 13 | 80.3 | 95.3 | ~1.47 |

| Compound 14 | 84.7 | 96.3 | ~1.49 |

| Compound 20 | 81.7 | 95.7 | ~1.48 |

Data sourced from a study on the insecticidal activity of pyridine derivatives. researchgate.net The compounds listed are complex derivatives synthesized from cyanopyridine precursors.

The role of this compound in this context is that of a protected intermediate, which allows chemists to perform reactions on other parts of a molecule without affecting the amino group, which can then be deprotected in a later step to install the desired functionality for biological activity. This approach is crucial for preparing compounds like those mentioned in patent literature, which describe cyanobenzoic acid derivatives as useful intermediates for insecticides. google.com

Emerging Applications in Material Science

Beyond its use in life sciences, the unique electronic and coordinating properties of this compound position it as a compound of interest for emerging applications in material science. The pyridine ring, the cyano group, and the amino group (after deprotection) can all act as coordination sites for metal ions, making it a candidate for building complex supramolecular structures and functional polymers.

Precursor for Functional Monomers and Polymers

The ability of pyridine-based ligands to form stable complexes with a wide range of metal ions is well-documented. The compound this compound can be envisioned as a monomer precursor for the synthesis of novel coordination polymers. In such a role, the nitrogen atom of the pyridine ring and the nitrogen of the cyano group can act as a bidentate or bridging ligand, linking metal centers into one-, two-, or three-dimensional networks.

While direct polymerization studies on this compound are still emerging, research on analogous structures provides a strong proof of concept. For example, studies on 4-(Boc-amino)pyridine have shown its utility in forming discrete and polymeric coordination compounds with metal ions like Manganese (II) and Cadmium (II). researchgate.net In these structures, the Boc-aminopyridine ligand coordinates with the metal centers, and its thermal decomposition leads to the formation of new, intermediate materials. researchgate.net The Boc group itself can influence the final structure and provides the added benefit of enhancing the solubility of the monomer in organic solvents, which is advantageous for material processing.

Table 2: Examples of Coordination Compounds from a Boc-aminopyridine Ligand

| Metal Ion | Co-ligand | Resulting Structure Type | Potential Property |

|---|---|---|---|

| Mn(II) | Thiocyanate (SCN⁻) | 1D Chain Polymer | Antiferromagnetic Ordering |

| Cd(II) | Thiocyanate (SCN⁻) | 1D Chain Polymer | Luminescence |

Data is based on analogous research using 4-(Boc-amino)pyridine, illustrating the potential for forming functional polymers. researchgate.net

The presence of the cyano group in this compound offers additional coordination modes compared to simple aminopyridines, potentially leading to polymers with higher dimensionality and unique structural motifs. The subsequent removal of the Boc group via thermal or chemical means could further modify the polymer, unmasking the amino group for further functionalization or to alter the material's properties, such as its polarity or binding affinity.

Role in the Development of Advanced Coatings and Functional Materials

The functional polymers derived from this compound hold promise for the development of advanced coatings and materials. Coordination polymers are known to exhibit a wide range of interesting properties, including magnetism, luminescence, porosity, and catalytic activity, which are dictated by the choice of metal ion and organic ligand. researchgate.net

Materials synthesized using this precursor could be applied as:

Advanced Coatings: The strong coordinating ability of the pyridine and cyano groups could be leveraged to create coatings with excellent adhesion to metal surfaces, potentially offering anti-corrosion properties. The polymer network could act as a barrier, while the nitrogen atoms bind to the metal substrate, passivating the surface.

Functional Films: Thin films of such polymers could possess specific optical or electronic properties. For instance, incorporating lanthanide metals could lead to luminescent films for use in sensors or display technologies.

Catalytic Materials: By selecting a catalytically active metal center, porous coordination polymers could be designed to act as heterogeneous catalysts, offering high stability and reusability. scielo.br

The versatility of this compound as a precursor allows for the rational design of these materials. By carefully selecting the metal ion and reaction conditions, and by choosing whether to retain or remove the Boc protecting group, a diverse library of functional materials can be accessed, paving the way for new technologies in coatings and material science.

V. Advanced Characterization and Computational Studies

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 2-(Boc-amino)-5-cyanopyridine. Each technique offers a unique window into the molecule's structural features.

High-resolution NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms, respectively.

While a dedicated full spectrum for this compound is not widely published, data from structurally similar compounds, such as 1-(2-(tert-Butyl)phenyl)-4,4-dimethylpent-1-yn-3-yl (5-cyanopyridin-2-yl)carbamate, offer valuable insights into the expected chemical shifts for the core structure. beilstein-journals.org The pyridine (B92270) ring protons are expected to appear in the aromatic region of the ¹H NMR spectrum. The proton at position 6 (adjacent to the nitrogen and the NH-Boc group) would likely be the most downfield, followed by the proton at position 3, and the proton at position 4. The tert-butyl group of the Boc protecting group would give rise to a characteristic singlet at approximately 1.5 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The cyano carbon would appear around 117 ppm, while the carbonyl carbon of the Boc group would be significantly downfield, typically in the range of 150-155 ppm. The carbons of the pyridine ring would have chemical shifts in the aromatic region, with their exact positions influenced by the electronic effects of the amino and cyano substituents.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~8.2 | ~142 |

| Pyridine H-4 | ~7.9 | ~121 |

| Pyridine H-6 | ~8.6 | ~152 |

| Boc -C(CH₃)₃ | ~1.5 (s, 9H) | ~28 |

| Boc -C (CH₃)₃ | - | ~81 |

| Boc -C=O | - | ~153 |

| Pyridine C-2 | - | ~155 |

| Pyridine C-5 | - | ~105 |

| -C≡N | - | ~117 |

| Note: These are estimated values based on data from structurally related compounds and general NMR principles. Actual experimental values may vary. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong band around 2230 cm⁻¹ is indicative of the C≡N stretching vibration of the cyano group. beilstein-journals.org The carbonyl (C=O) stretching of the Boc group would appear as a strong absorption in the region of 1730-1745 cm⁻¹. beilstein-journals.org The N-H stretching of the carbamate (B1207046) can be observed around 3400-3200 cm⁻¹, and C-H stretching vibrations from the aromatic ring and the Boc group would be present in the 3100-2850 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would also clearly show the symmetric stretching of the cyano group and the aromatic ring vibrations.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | Stretching | ~2230 |

| Carbonyl (C=O) of Boc | Stretching | 1730-1745 |

| Amine (N-H) of Carbamate | Stretching | 3400-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Boc) | Stretching | 3000-2850 |

| Aromatic C=C/C=N | Ring Stretching | 1600-1450 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₃N₃O₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula.

Fragmentation analysis within the mass spectrometer provides further structural information. Common fragmentation patterns for a Boc-protected amine would involve the loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) from the molecular ion. The pyridine ring would likely remain intact as a stable fragment.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. It would also reveal the planarity of the pyridine ring and the conformation of the Boc-amino substituent relative to the ring. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state assembly. While no crystal structure for this compound is currently available in the public domain, studies on related Boc-protected aminopyridines have been successfully conducted.

Computational Chemistry and Theoretical Investigations

Computational chemistry offers a powerful approach to complement experimental data and to predict molecular properties that may be difficult to measure.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure, molecular geometry, and reactivity of molecules like this compound. DFT calculations can be used to:

Optimize the molecular geometry: This provides a theoretical three-dimensional structure, including bond lengths and angles, which can be compared with experimental data if available.

Predict spectroscopic properties: Theoretical NMR chemical shifts and IR/Raman vibrational frequencies can be calculated and compared with experimental spectra to aid in their assignment.

Analyze the electronic structure: The distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential can be visualized to understand the molecule's reactivity and intermolecular interactions. For instance, the electron-withdrawing nature of the cyano group and the electron-donating potential of the Boc-amino group can be quantified.

While specific computational studies on this compound are not extensively reported, DFT has been successfully applied to study the structural and spectroscopic properties of other Boc-protected compounds and pyridine derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and intermolecular interactions of this compound at an atomic level. researchgate.net While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from studies on analogous compounds, such as other Boc-protected aminopyridines and related small molecules. nih.govacs.org

A conformational analysis using MD would likely reveal a limited number of low-energy conformers. drugdesign.org The planarity between the pyridine ring and the carbamate linkage would be a key parameter, with deviations from planarity influencing the electronic properties of the molecule. Intramolecular hydrogen bonding, for instance between the N-H of the carbamate and the pyridine nitrogen, could play a role in stabilizing certain conformations. acs.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions in condensed phases, such as in a crystal lattice or in solution. nih.govnih.gov By simulating a system containing multiple molecules of this compound, one can observe the formation of non-covalent interactions, including hydrogen bonds and π-π stacking. The cyano group, with its electron-withdrawing nature, and the pyridine ring can participate in various electrostatic and dispersion interactions that dictate the packing of the molecules in the solid state. rsc.org

The insights gained from MD simulations, such as the predominant conformations and key intermolecular interactions, are crucial for understanding the physicochemical properties of this compound and for designing new materials or molecules with desired characteristics. schrodinger.com

Table 1: Key Parameters in Molecular Dynamics Simulations of this compound and Analogs

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation. Common choices for organic molecules include AMBER, OPLS, and MMFF. researchgate.net |

| Torsional Profile | The energy of the molecule as a function of the rotation around a specific bond. | Crucial for understanding the conformational preferences of the Boc-amino group relative to the pyridine ring. copernicus.org |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides insights into the solvation shell structure and intermolecular packing. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Key to understanding specific intermolecular interactions, particularly involving the N-H group and the cyano or pyridine nitrogens. |

DFT Studies for Reaction Pathway Elucidation

One area of interest would be the reactivity of the cyano group. DFT calculations can be employed to model nucleophilic additions or cycloaddition reactions involving the C≡N triple bond. For instance, the mechanism of a tandem reaction to synthesize novel 3-cyanopyridine (B1664610) derivatives has been confirmed using DFT calculations, which helped to understand the energetics of the proposed intermediates and transition states. rsc.org Similarly, DFT can be used to predict the regioselectivity of reactions, as demonstrated in studies on the synthesis of aminopyridines. researchgate.net

Another important application of DFT would be to study the stability of the Boc protecting group under various reaction conditions. The mechanism of Boc deprotection, typically under acidic conditions, can be modeled to understand the protonation steps and the subsequent cleavage of the tert-butyl cation.

Furthermore, DFT is used to calculate various molecular properties that are relevant to reactivity, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and atomic charges. mdpi.comnih.govresearchgate.net These calculations can help to identify the most nucleophilic and electrophilic sites in this compound, thereby predicting its reactivity towards different reagents. For example, in a study of 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine, DFT calculations were used to determine the molecular structure, vibrational frequencies, and electronic properties, which are all crucial for understanding its chemical behavior. nih.gov

Table 2: Illustrative DFT Calculations for Elucidating Reaction Pathways of Pyridine Derivatives

| Type of Calculation | Information Obtained | Example Application for Pyridine Systems |

| Transition State Search | Geometry and energy of the highest point on the reaction coordinate. | To determine the activation energy barrier for a given reaction step, such as the cyclization in the synthesis of pyridopyrimidines. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the transition state to reactants and products. | To confirm that a found transition state correctly links the desired reactants and products. |

| Isodesmic Reaction Analysis | Calculation of reaction energies by ensuring the same number and type of bonds are present in reactants and products. | To predict the relative basicity of different sites in the molecule, for instance, comparing the protonation affinity of the pyridine nitrogen versus the imine nitrogen in a related system. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Provides information on charge distribution, hybridization, and donor-acceptor interactions. | To understand the electronic effects of substituents on the reactivity of the pyridine ring. nih.gov |

Vi. Future Research Directions and Potential Impact

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

While established methods for synthesizing 2-(Boc-amino)-5-cyanopyridine exist, the drive for greater efficiency, sustainability, and selectivity necessitates the exploration of novel synthetic strategies. Classical multi-step syntheses can be resource-intensive and may offer limited yields. Future research is likely to focus on modern catalytic systems and process intensification to overcome these limitations.

Below is a comparative table illustrating a hypothetical improvement of a novel synthetic pathway over a classical approach.

| Feature | Classical Synthetic Pathway | Potential Novel Pathway (e.g., Direct C-H Amination) |

| Starting Materials | e.g., 2-amino-5-bromopyridine, Di-tert-butyl dicarbonate (B1257347) | e.g., 5-cyanopyridine, Boc-amine source |

| Number of Steps | Multiple steps (e.g., Halogenation, Amination, Protection) | Single catalytic step |

| Key Methodology | Nucleophilic aromatic substitution, protection group chemistry | Transition-metal-catalyzed C-H activation/amination |

| Potential Yield | Moderate | High |

| Selectivity | May require protecting/directing groups for other positions | High regioselectivity at the C2 position |

| Sustainability | Higher solvent and reagent consumption, more waste generation | Higher atom economy, reduced waste |

Further investigation into flow chemistry for continuous manufacturing could also offer significant advantages in terms of safety, scalability, and consistency for the synthesis of this compound and its derivatives. frontiersin.org

Discovery of New Biological Activities and Therapeutic Applications

The cyanopyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological effects. nih.gov Derivatives of 2-aminopyridine (B139424) and cyanopyridine have shown potential as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents. nih.govijpsr.com A significant future direction is the systematic exploration of this compound as a precursor for novel therapeutic agents.

One of the most promising areas is in the development of kinase inhibitors. A derivative of 2-amino-5-cyanopyridine (B188168) has been identified as a potent and highly selective irreversible inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13), which are implicated in certain cancers. nih.gov This finding strongly suggests that the 2-amino-5-cyanopyridine core is a valuable pharmacophore for targeting other protein kinases.

Future research could also target other enzyme families. For example, various heterocyclic compounds are known to act as carbonic anhydrase (CA) inhibitors, which have therapeutic applications in treating glaucoma, epilepsy, and cancer. rsc.org Screening a library of derivatives synthesized from this compound against different CA isoforms could uncover new and selective inhibitors.

| Potential Therapeutic Area | Rationale & Research Focus | Key Molecular Target Examples |

| Oncology | The cyanopyridine scaffold is present in known kinase inhibitors. nih.govnih.gov | Cyclin-Dependent Kinases (CDK12/13), IKK-β, other oncogenic kinases. ijpsr.comnih.gov |

| Infectious Diseases | 2-amino-3-cyanopyridine (B104079) derivatives have shown antibacterial and antiviral activity. ijpsr.com | Bacterial and viral enzymes, HIV-1 integrase. ijpsr.com |

| Neurological Disorders | Cyanopyridines have been investigated for anti-Alzheimer's and anticonvulsant properties. nih.gov | A2A adenosine (B11128) receptors, other CNS targets. ijpsr.com |

| Glaucoma/Edema | Heterocyclic scaffolds can effectively inhibit carbonic anhydrase. rsc.org | Carbonic Anhydrase (CA) isoforms (e.g., hCA-IX). rsc.org |

Expansion into Supramolecular Chemistry and Nanotechnology

The unique structural and electronic features of this compound make it an attractive candidate for applications in supramolecular chemistry and nanotechnology. The molecule possesses a flat aromatic pyridine (B92270) ring capable of π-π stacking, a cyano group that can participate in dipole-dipole interactions or coordinate with metal ions, and a Boc-amino group that can act as a hydrogen bond donor/acceptor site (upon deprotection). ic.ac.uk

These features allow it to function as a programmable "tecton," or building block, for the self-assembly of larger, highly ordered structures. ic.ac.uk Future research could explore its use in constructing:

Supramolecular Polymers: Linear or cross-linked materials held together by non-covalent interactions, with potential applications in self-healing materials and stimuli-responsive gels.

Metal-Organic Frameworks (MOFs): Crystalline porous materials constructed from metal ions linked by organic ligands. The cyano and amino functionalities on the pyridine ring could be used to create novel MOFs for gas storage, separation, or catalysis.

Functional Nanomaterials: The molecule could be used to functionalize the surface of nanoparticles (e.g., gold or silica), imparting specific recognition or assembly properties. numberanalytics.com The use of a related compound, cyanopyridylalanine, in protein engineering to create complex assemblies highlights the potential of the cyanopyridine moiety in biocompatible ligation chemistry. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The intersection of artificial intelligence (AI) and chemistry is rapidly accelerating the discovery and development of new molecules and materials. nih.gov Future research on this compound can be significantly enhanced by integrating AI and machine learning (ML) tools across its development pipeline.

Key areas for integration include:

Retrosynthesis Prediction: AI platforms can analyze the structure of this compound and propose novel, non-intuitive synthetic pathways that may be more efficient or use more readily available starting materials than those conceived by human chemists. ibm.com

Reaction Optimization: ML models can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature, concentration) for a given synthesis, maximizing yield and minimizing byproducts. cecam.org This could be applied to improve existing routes or to rapidly optimize newly discovered ones.

Virtual Screening and Molecular Design: AI can be used to design and screen virtual libraries of derivatives based on the this compound scaffold. mdpi.com By predicting properties like binding affinity to a specific biological target (e.g., a kinase), these tools can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources in the drug discovery process. nih.govmdpi.com

The application of these computational workflows promises to automate and accelerate the research cycle, from the design of more efficient syntheses to the identification of new derivatives with high therapeutic or material potential. ibm.commdpi.com

Q & A

Q. How should researchers address potential biases when reviewing literature on this compound applications?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Search multiple databases (SciFinder, Reaxys, PubMed) with controlled vocabulary (MeSH terms, CAS Registry Numbers). Assess study quality via tools like GRADE for experimental rigor. Disclose conflicts of interest (e.g., industry-funded studies) in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.